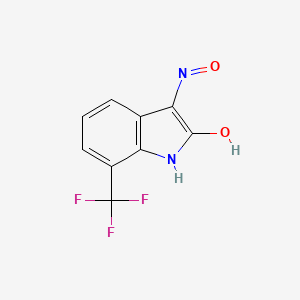

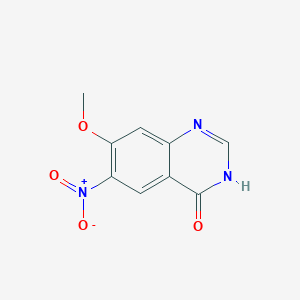

4-Phenylpyridine-2-carboxamide oxime

概要

説明

Synthesis Analysis

The synthesis of 4-Phenylpyridine-2-carboxamide oxime follows the reaction between 2-cyanopyridine and phenylhydroxylamine in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product can be characterized using various techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.Molecular Structure Analysis

The molecular weight of this compound is 213.23 g/mol. Pyridine, a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials, can have its biological activities and physical properties improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis

Pyridine derivatives are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .科学的研究の応用

Catalysis and Organic Synthesis

- Ortho-Alkylation via Cobalt Catalysis : Aromatic carboxamides, including 2-phenylpyridine derivatives, can be ortho-alkylated using Grignard reagents in the presence of a cobalt catalyst. This reaction is significant for its room temperature operation and the use of air as the sole oxidant, highlighting its potential in organic synthesis (Chen, Ilies, Yoshikai, & Nakamura, 2011).

Pharmaceutical Research

- Met Kinase Inhibitors : 2-Aminopyridin-4-yloxy derivatives, closely related to 4-phenylpyridine-2-carboxamide oxime, have been identified as potent and selective Met kinase inhibitors. This research is pivotal for cancer treatment, as demonstrated by the successful in vivo efficacy of these compounds in tumor stasis (Schroeder et al., 2009).

Materials Science

- Synthesis of Non-linear Optical Materials : Compounds structurally similar to this compound have been synthesized and characterized for their potential in non-linear optical (NLO) applications. This includes investigating their binding interactions and anticancer activity through molecular docking studies (Jayarajan et al., 2019).

Biochemistry and Molecular Biology

- HIV-1 Reverse Transcriptase Inhibition : Related compounds like 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide have been identified as potential inhibitors of HIV-1 non-nucleoside reverse transcriptase. This research is significant in the development of new HIV treatments (Tamazyan et al., 2007).

Environmental Chemistry

- Phosphorescent Sensor Development : Iridium(III) complexes of oximated 2,2'-bipyridine, closely related to this compound, have been developed as sensitive phosphorescent sensors for detecting hypochlorite. This research contributes to environmental monitoring and the detection of reactive oxygen species (Zhao et al., 2011).

Safety and Hazards

将来の方向性

To discover new compounds with favorable herbicidal activity, a range of phenylpyridine moiety-containing pyrazole derivatives were designed, synthesized, and identified . Their herbicidal activities against six species of weeds were evaluated in a greenhouse via both pre- and post-emergence treatments at 150 g a.i./hm 2 . This suggests that 4-Phenylpyridine-2-carboxamide oxime and similar compounds could have potential applications in the development of new herbicides .

作用機序

Target of Action

Oximes, in general, are renowned for their widespread applications as antidotes against organophosphorus (op) poisoning . They achieve this by their ability to reactivate the enzyme—acetylcholinesterase (AChE) .

Mode of Action

Oximes are known to act as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase (ache) . This is achieved by removing the phosphyl moiety from the active site serine of AChE .

Biochemical Pathways

Oximes, in general, are known to play a significant role in the biochemical pathway involving the reactivation of ache, an enzyme inhibited by organophosphorus compounds .

Result of Action

The general class of oximes is known to have diverse biological and pharmacological applications, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Action Environment

生化学分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Phenylpyridine-2-carboxamide oxime can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can become toxic and cause adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity and altering the flow of metabolic intermediates . For example, it may affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its interaction with membrane-bound transporters can affect its distribution and availability for biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors.

特性

IUPAC Name |

N'-hydroxy-4-phenylpyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-12(15-16)11-8-10(6-7-14-11)9-4-2-1-3-5-9/h1-8,16H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVWJORRKZUUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418152.png)

![ethyl 4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B1418154.png)

![1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1418157.png)

![7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418161.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1418165.png)

![1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1418167.png)

![{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1418169.png)

![Furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418173.png)